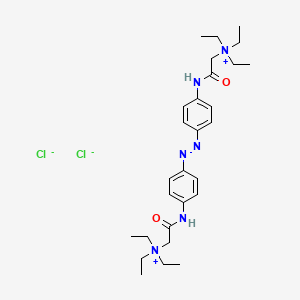

QAQ (dichloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

QAQ dichloride has a wide range of scientific research applications, including:

Neuroscience: It is used to study the signaling mechanisms involved in acute and chronic pain by blocking voltage-gated sodium, potassium, and calcium channels in pain-sensing neurons

Pharmacology: The compound is used to develop new analgesic drugs by studying its light-sensitive analgesic properties.

Cell Biology: QAQ dichloride is used to investigate the role of ion channels in various cellular processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

QAQ dichloride is synthesized through a series of chemical reactions involving azobenzene derivatives. The synthesis typically involves the following steps:

Formation of Azobenzene Core: The azobenzene core is formed through the diazotization of aniline derivatives followed by coupling with another aniline derivative.

Quaternization: The azobenzene core is then quaternized with triethylamine to form the final QAQ dichloride compound.

Industrial Production Methods

Industrial production of QAQ dichloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in specialized facilities equipped to handle the specific requirements of photoswitchable compounds .

Analyse Chemischer Reaktionen

Types of Reactions

QAQ dichloride undergoes several types of chemical reactions, including:

Photoisomerization: QAQ dichloride can switch between its trans and cis forms under specific wavelengths of light (500 nm for trans to cis and 380 nm for cis to trans).

Channel Blocking: In its trans form, QAQ dichloride blocks voltage-gated sodium, potassium, and calcium channels, while in its cis form, it does not exhibit this blocking activity.

Common Reagents and Conditions

Micropipette Injection: QAQ dichloride is often injected into cells using a micropipette to achieve targeted photosensitization.

Major Products Formed

The major products formed from the reactions involving QAQ dichloride are its trans and cis isomers, which exhibit different biological activities .

Wirkmechanismus

QAQ dichloride exerts its effects by blocking voltage-gated sodium, potassium, and calcium channels in its trans form. The compound switches between its trans and cis forms under specific wavelengths of light, allowing for precise control of its channel-blocking activity. This photoswitchable property enables researchers to modulate neuronal activity and study the signaling mechanisms involved in pain and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

QAQ dichloride is unique among photoswitchable compounds due to its ability to block multiple types of ion channels (sodium, potassium, and calcium) and its reversible switching between trans and cis forms. Similar compounds include:

Azobenzene Derivatives: These compounds also exhibit photoswitchable properties but may not block multiple ion channels.

Photochromic Blockers: These compounds are used in optogenetics and neuroscience research but may have different molecular targets and mechanisms of action.

QAQ dichloride stands out due to its broad applicability in various fields of scientific research and its unique mechanism of action.

Eigenschaften

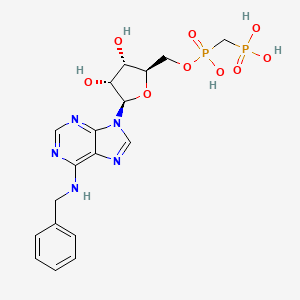

CAS-Nummer |

1204416-85-2 |

|---|---|

Molekularformel |

C28H44Cl2N6O2 |

Molekulargewicht |

567.6 |

IUPAC-Name |

triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride |

InChI |

InChI=1S/C28H42N6O2.2ClH/c1-7-33(8-2,9-3)21-27(35)29-23-13-17-25(18-14-23)31-32-26-19-15-24(16-20-26)30-28(36)22-34(10-4,11-5)12-6;;/h13-20H,7-12,21-22H2,1-6H3;2*1H |

InChI-Schlüssel |

FMRFNWCKOYDRFE-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C[N+](CC)(CC)CC.[Cl-].[Cl-] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

QAQ dichloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)

![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)

![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)

![8-{4-[4-(4-chlorophenyl)piperazine-1-sulfonyl]phenyl}-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610313.png)